Methyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethylsulfanyl]benzoate
Description
Methyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethylsulfanyl]benzoate is a structurally complex organic compound featuring a benzoate ester core with a 2-position substitution comprising a thioether (-S-) linkage to an ethyl chain terminated by a tert-butyl(dimethyl)silyl (TBDMS) ether group. The TBDMS moiety is a well-known protecting group in synthetic organic chemistry, often employed to shield hydroxyl functionalities during multi-step syntheses .
Properties
Molecular Formula |
C16H26O3SSi |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
methyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethylsulfanyl]benzoate |
InChI |
InChI=1S/C16H26O3SSi/c1-16(2,3)21(5,6)19-11-12-20-14-10-8-7-9-13(14)15(17)18-4/h7-10H,11-12H2,1-6H3 |
InChI Key |
WOATWADKWMQLDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCSC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Gaps
While direct studies on Methyl 2-[2-[TBDMS-oxyethyl]sulfanyl]benzoate are scarce, inferences from structural analogs reveal:
- Potential as a Pro-drug: The labile silyl ether could enable controlled release of active thiols or alcohols in vivo, a strategy employed in prodrug design.
- Limited Herbicidal Activity: Absence of the sulfonylurea-triazine scaffold precludes ALS inhibition, a key mechanism for herbicides like metsulfuron-methyl .
Data Limitations :
- No kinetic or thermodynamic stability data specific to the compound.
- Environmental fate and toxicity profiles remain uncharacterized.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester (δ ~3.8–3.9 ppm for methoxy group), silyl ether (δ ~0.1–0.3 ppm for Si(CH₃)₂), and sulfanyl linkages .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₆H₂₆O₃SSi, [M+H]⁺ expected at 343.14) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
How can researchers evaluate the hydrolytic stability of the tert-butyl(dimethyl)silyl (TBS) protecting group in this compound under varying pH conditions?
Advanced Research Question
- Experimental Design :
- Acidic Hydrolysis : Expose the compound to trifluoroacetic acid (TFA)/water (95:5) and monitor deprotection via TLC or NMR .
- Basic Hydrolysis : Treat with tetrabutylammonium fluoride (TBAF) in THF and quantify released tert-butyldimethylsilanol by GC-MS .
- Kinetic Studies : Use pH-buffered solutions (pH 2–10) and track degradation rates via UV-Vis spectroscopy (λ = 270 nm for benzoate absorbance) .
Data Interpretation : Compare half-lives (t₁/₂) across pH ranges to identify stability thresholds. Contradictions may arise from solvent polarity effects, requiring controlled replicate experiments .
What strategies can resolve contradictions in biological activity data obtained from different synthetic batches?
Advanced Research Question
- Purity Analysis : Use HPLC-MS to detect impurities (e.g., oxidized sulfanyl groups or silyl ether by-products) that may interfere with bioassays .
- Batch Comparison :
- Statistical Validation : Apply ANOVA or principal component analysis (PCA) to distinguish experimental noise from genuine batch effects .
How can computational methods predict the reactivity of the sulfanyl group in this compound for targeted drug design?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Model sulfanyl group interactions with cysteine residues in target proteins (e.g., kinases) to predict covalent binding .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for S–C and Si–O bonds to assess susceptibility to oxidation or hydrolysis .
- Docking Studies : Use AutoDock Vina to screen against protein databases (e.g., PDB) and prioritize synthesis of derivatives with optimized binding affinities .
What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?
Advanced Research Question
- Scalability Issues :
- Quality Control : Implement inline FTIR to monitor silyl ether stability during continuous flow synthesis .
How does the electronic environment of the benzoate ester influence the compound’s stability and reactivity?
Advanced Research Question
- Electronic Effects :
- Experimental Validation : Compare hydrolysis rates of methyl vs. ethyl esters under identical conditions to quantify electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
